molecular formula C14H19N3O4 B13003582 4-[(Boc)2-guanidino]phenylaceticacid

4-[(Boc)2-guanidino]phenylaceticacid

Cat. No.: B13003582
M. Wt: 293.32 g/mol
InChI Key: NEWQJUCXFDFESP-UHFFFAOYSA-N
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Description

It is characterized by the presence of a guanidino group protected by two tert-butoxycarbonyl (Boc) groups attached to a phenylacetic acid backbone . This compound has garnered attention due to its unique chemical properties and potential therapeutic applications.

Preparation Methods

The synthesis of 4-[(Boc)2-guanidino]phenylacetic acid involves several key steps:

Chemical Reactions Analysis

4-[(Boc)2-guanidino]phenylacetic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[(Boc)2-guanidino]phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of guanidines, which are versatile functional groups in chemistry.

    Biology: The compound has been utilized in the synthesis of kinase inhibitors, which are crucial in studying cellular signaling pathways.

    Medicine: It has applications in the development of α2-adrenoceptor antagonists, which are used in treating hypertension, depression, and panic disorders.

    Industry: The compound is employed in the production of various pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-[(Boc)2-guanidino]phenylacetic acid involves its ability to inhibit the activity of specific enzymes. It has been shown to inhibit arginase, an enzyme involved in the urea cycle, and ornithine decarboxylase, an enzyme involved in polyamine synthesis. These inhibitory effects are crucial in regulating metabolic pathways and have potential therapeutic implications.

Comparison with Similar Compounds

4-[(Boc)2-guanidino]phenylacetic acid can be compared with other similar compounds such as:

    4-guanidinobenzoic acid: Similar in structure but lacks the Boc protecting groups.

    N-Boc-guanidine: Contains the Boc-protected guanidine group but differs in the overall structure.

    Phenylacetic acid derivatives: Various derivatives exist with different functional groups attached to the phenylacetic acid backbone.

The uniqueness of 4-[(Boc)2-guanidino]phenylacetic acid lies in its dual Boc protection, which provides stability and allows for selective deprotection under controlled conditions .

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)21-12(20)9-5-4-8(7-11(18)19)10(6-9)17-13(15)16/h4-6H,7H2,1-3H3,(H,18,19)(H4,15,16,17)

InChI Key

NEWQJUCXFDFESP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)CC(=O)O)N=C(N)N

Origin of Product

United States

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